molecular formula C10H8ClN3 B3031866 6-Chloro-3-phenylpyridazin-4-amine CAS No. 79852-16-7

6-Chloro-3-phenylpyridazin-4-amine

Cat. No.: B3031866
CAS No.: 79852-16-7
M. Wt: 205.64 g/mol
InChI Key: QRBIZMKABNSGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-phenylpyridazin-4-amine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-phenylpyridazin-4-amine typically involves the reaction of 2-chloro-4-hydroxypyridine with benzoic acid. The process includes several steps such as bromination, dehydration with ethylamine, reduction, cyanation, and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in a dry, clean, and well-ventilated environment to avoid contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-phenylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Chloro-3-phenylpyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-phenylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 6-Chloro-3-phenylpyridazin-4-ol
  • 5-Chloro-6-phenylpyridazin-3(2H)-one
  • 6-Chloro-N-cyclopropylpyridazin-3-amine

Comparison: 6-Chloro-3-phenylpyridazin-4-amine is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in specific research and industrial contexts .

Properties

IUPAC Name

6-chloro-3-phenylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIZMKABNSGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382834
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79852-16-7
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-phenylpyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-phenylpyridazin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-phenylpyridazin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-phenylpyridazin-4-amine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-phenylpyridazin-4-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-phenylpyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.